Characteristic MSH-Tetrapeptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adrenocorticotropic hormone fragment 6-9 (Acth (6-9)) is a peptide derived from the larger adrenocorticotropic hormone. This fragment is part of the melanocortin family, which includes various peptides involved in numerous physiological functions such as memory regulation, emotional status, and pain sensitivity . Acth (6-9) has been studied for its neuroprotective and anxiolytic activities, making it a compound of interest in both medical and scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acth (6-9) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each step involving deprotection and coupling reactions. The final peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of Acth (6-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. High-performance liquid chromatography (HPLC) is used for purification to ensure the peptide’s purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Acth (6-9) can undergo various chemical reactions, including:

Oxidation: This reaction can affect the methionine residues in the peptide, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or tert-butyl hydroperoxide can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides, each with potentially different biological activities .

Wissenschaftliche Forschungsanwendungen

Acth (6-9) has a wide range of scientific research applications:

Neuroprotection: It has been shown to protect neuronal cells from oxidative stress and cytotoxicity.

Nootropic and Anxiolytic Activities: Animal studies have demonstrated its potential in reducing anxiety and improving cognitive functions.

Stroke Therapy: Research indicates that Acth (6-9) can modulate gene expression related to immune responses and neuroprotection in post-stroke conditions.

Oxidative Stress Studies: It is used to study the effects of oxidative stress and the potential protective mechanisms in various cell models.

Wirkmechanismus

Acth (6-9) exerts its effects primarily through the melanocortin receptors, particularly melanocortin receptor 2 (MC2R). Upon binding to these receptors, it activates signaling pathways involving cyclic adenosine monophosphate (cAMP) and calcium ions. These pathways lead to the modulation of gene expression related to cell survival, proliferation, and apoptosis . Additionally, Acth (6-9) influences the production of neurosteroids and extracellular adenosine, which further contribute to its neuroprotective and anxiolytic effects .

Vergleich Mit ähnlichen Verbindungen

Acth (6-9) is part of the melanocortin family, which includes other peptides such as:

Acth (4-7):

Alpha-Melanocyte-Stimulating Hormone (α-MSH): Involved in pigmentation and anti-inflammatory responses.

Beta-Melanocyte-Stimulating Hormone (β-MSH): Plays a role in energy homeostasis and immune responses.

Compared to these compounds, Acth (6-9) is unique in its specific sequence and its potent neuroprotective and anxiolytic activities. Its ability to modulate oxidative stress and gene expression makes it a valuable compound for research in neuroprotection and stress-related disorders .

Eigenschaften

Molekularformel |

C32H40N10O5 |

|---|---|

Molekulargewicht |

644.7 g/mol |

IUPAC-Name |

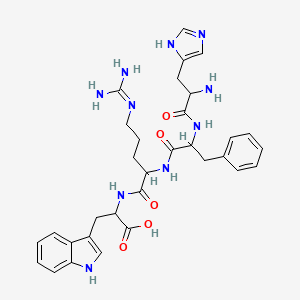

2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37) |

InChI-Schlüssel |

CAYNQHPLZNPBIO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)

![1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-](/img/structure/B12108364.png)

![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)

![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)